Andrographiside

Description

Botanical Source and Ethnopharmacological Context of Andrographis paniculata

Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family, thrives in subtropical regions spanning India, Thailand, Vietnam, and southern China. The aerial parts of this herbaceous plant—particularly leaves and stems—serve as the primary source of this compound. Ethnopharmacological records document its use in Ayurveda, Traditional Chinese Medicine (TCM), and Southeast Asian folk medicine for:

The plant’s reputation for "clearing heat and resolving toxicity" in TCM aligns with modern findings on its antiviral and anti-inflammatory properties.

Historical Discovery and Nomenclature of this compound

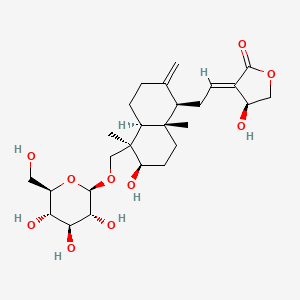

This compound (CAS: 82209-76-5) was first isolated in the late 20th century during phytochemical investigations of A. paniculata. Its systematic IUPAC name—(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one —reflects its complex labdane diterpenoid structure featuring a β-linked glucose moiety at C-19. Key identifiers include:

| Property | Detail |

|---|---|

| Molecular formula | C₂₆H₄₀O₁₀ |

| Molecular weight | 512.6 g/mol |

| Glycosidic linkage | β-configuration at C-19 of aglycone |

| Structural features | Lactone ring, conjugated double bonds |

The compound’s discovery paralleled growing interest in A. paniculata’s diterpenoids, particularly andrographolide, with which it shares biosynthetic pathways.

Taxonomic Classification and Phylogenetic Relationships of Producing Species

A. paniculata occupies a distinct taxonomic position:

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Order | Lamiales |

| Family | Acanthaceae |

| Genus | Andrographis |

| Species | A. paniculata |

Properties

Molecular Formula |

C26H40O10 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |

InChI Key |

VUEPOIYXKZTLMD-ANZZXSATSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Soxhlet Extraction

Soxhlet extraction remains a benchmark for andrographolide isolation. A study using methanol demonstrated optimal efficiency, achieving 32.11 g/100 g dried leaves compared to ethanol (33.15 g/100 g) and acetone (13.16 g/100 g). The process involves:

- Grinding dried leaves to <20 mm particle size.

- Extracting with methanol at 10,800 seconds (3 hours) in a Soxhlet apparatus.

- Concentrating and drying residues for purity analysis.

Key Findings

| Solvent | Extract Yield (g/100 g) | Andrographolide Content |

|---|---|---|

| Methanol | 32.11 | 1.14×10⁻¹ |

| Ethanol | 33.15 | 1.01×10⁻¹ |

| Acetone | 13.16 | 4.29×10⁻² |

| Water | 21.54 | 1.05×10⁻² |

Maceration and Reflux Optimization

A 2024 study optimized maceration (16 hours) followed by reflux (3 hours) using 80% ethanol:

- Maceration : Soaking ground leaves in ethanol to solubilize andrographolide.

- Reflux : Heating the macerate to accelerate extraction.

- Yield : Peak andrographolide concentration (6.68%) at 3-hour reflux, declining with prolonged heating.

Optimized Parameters

| Parameter | Value |

|---|---|

| Maceration Time | 16 hours |

| Reflux Time | 3 hours |

| Solvent | 80% Ethanol |

| Yield | 3.12% (5-hour) |

Advanced Extraction Techniques

Multi-Stage Continuous Extraction

A patented method employs staged ethanol extraction with decolorization:

- Primary Extraction : Use 90% ethanol in 3–4 tanks, 12-hour cycles.

- Decolorization : Activated carbon treatment at 60°C.

- Recrystallization : Ethanol washes (95% and 90%) to isolate macro-crystals.

Advantages

Chemical Synthesis

Enantioselective Total Synthesis

A 14-step synthetic route achieves >98% purity:

- Key Reactions :

Synthetic Efficiency

| Step | Reaction | Yield |

|---|---|---|

| 1 | Sakurai Allylation | 70% |

| 5 | Diels-Alder Cycloaddition | 85% |

| 10 | Reductive Transposition | 60% |

Biosynthesis Pathways

Andrographolide biosynthesis involves:

- IPP/DMAPP Synthesis : Primarily via the deoxyxylulose pathway (DXP).

- Farnesyl Pyrophosphate (FPP) : Formed by sequential IPP additions.

- Epoxidation and Ring Closure : Oxidative steps yield the labdane backbone.

Biosynthetic Challenges

Quality Control and Analysis

Spectroscopic Methods

- NIR Spectroscopy : Rapid non-destructive analysis with 83% accuracy in grading plant samples.

- HPLC : Gold standard for quantification, detecting andrographolide at 225 nm.

Analytical Workflow

| Method | Application |

|---|---|

| NIR | Raw material grading |

| TLC | Qualitative screening |

| HPLC | Purity determination |

Model-Driven Optimization

A Soxhlet extraction model predicts yield:

$$ Es = 0.12 \times \left(1 - e^{-1.69 \times 10^{-4}t}\right) $$

Where $$ Es $$ = extract weight (g), $$ t $$ = time (s).

Model Validation

| Time (hours) | Predicted Yield | Experimental Yield |

|---|---|---|

| 1 | 28.8 g | 29.2 g |

| 3 | 31.4 g | 31.9 g |

| 5 | 32.0 g | 32.1 g |

Industrial-Scale Production

KalmCold® Process

A commercial method for Andrographis paniculata folium:

Cost and Scalability

| Parameter | Cost/Complexity |

|---|---|

| Methanol | Low |

| Multi-Stage Ethanol | Moderate |

| Supercritical CO₂ | High |

Chemical Reactions Analysis

Sulfonation of Andrographolide

Andrographolide's structure includes a C14-OH group that is prone to dehydration, leading to the formation of conjugated double bonds and C8-O-C12 epoxide structures. This process increases the number of chiral centers and the generation of stereoisomers . Sulfonation reactions at C3-OH and C19-OH are not highly selective, resulting in mixtures of mono- and di-sulfonated derivatives .

Key Andrographolide Sulfonates

| No. | Name | Chemical Formula |

|---|---|---|

| 1 | Andrographolide |

text|

| 2 | Andrographolide 19-sulfate |

|

| 3 | Sodium andrographolide 19-sulfate |

|

| 4 | Isoandrographolide |

|

| 5 | 8-epi-isoandrographolide-19-yl sulfate |

|

| 6 | Sodium 8-epi-isoandrographolide-19-yl sulfate |

|

| 7 | 3-Hydroxy-8(R), 12(S)-8(12)-epoxy-13-labden-15, 16-olide-19-sulfate |

|

| 8 | Andrographolide 12-sulfate |

|

| 9 | Sodium andrographolide 12-sulfate |

|

| 10 | Andrographolide sodium bisulfate |

|

| 11 | 14-Deoxy-11, 12-dehydroandrographolide |

|

| 12 | Andrographolide 18-p-toluenesulfonate |

|

| 13 | Andrographolide 2, 4, 6-trimethylbenzenesulfonate |

|

| 14 | 17-hydro-9-dehydroandrographolide |

|

| 15 | 17-Hydro-9-dehydroandrographolide 19-sulfate |

|

| 16 | 17-hydro-9-dehydroandrographolide 19-sodium sulfate |

|

| 17 | 17-hydro-9-dehydroandrographolide 3-sodium sulfate |

|

| 18 | 17-hydro-9-dehydroandrographolide 3, 19-disodium sulfate |

|

| 19 | 8, 11, 13-Labdatrien-15, 16-olide-3, 19-disulfate |

|

| 20 | 3-Hydroxy-8, 11, 13-labdatrien-15, 16-olide-19-sulfate |

|

| 21 | 3, 19-Dihydroxy-8, 11, 13-labdatrien-15, 16-olide |

|

| 22 | sodium 17-hydro-9-dehydro-14, 17-cyclo-andrographolide-19-yl sulfate |

|

| 23 | 10β-8, 17-dihydro7, 8-dehydroandrographolide |

|

1.1. Xiyanping Injection

Andrographolide sulfonates are a complex mixture of compounds found in Xiyanping (XYP), a Chinese medicine injection used to treat upper respiratory infections . The complexity arises from the sulfonation of andrographolide at different positions (C3, C19) and the formation of stereoisomers due to dehydration reactions .

Michael Addition

Andrographolide and its analogs undergo Michael addition reactions, which have been explored to modify its structure and enhance its biological activity .

Reactions with Glutathione (GSH)

Andrographolide reacts with glutathione (GSH), a major antioxidant in cells, resulting in sulfhydryl and amino adducts .

3.1. Reaction Kinetics

AL-1, an analog of Andrographolide, reacts much faster with GSH than Andrographolide itself. AL-1 completely reacts with GSH within 1 hour, while only 37.7% of Andrographolide reacts within the same time . The half-life of AL-1 is 2.1 minutes, compared to 270.3 minutes for Andrographolide .

3.2. Reaction Products

The reaction between Andrographolide and GSH results in the formation of sulfhydryl adducts (P1) and amino adducts (P2) . The reaction is thermodynamically controlled, producing more sulfhydryl adduct P1 than amino adduct P2 due to the higher stability of P1 . In contrast, the faster reaction of AL-1 with GSH may be kinetically controlled, favoring the addition of the amino group of GSH over the sulfhydryl group due to steric factors .

Scientific Research Applications

Anti-Inflammatory Properties

Andrographiside exhibits significant anti-inflammatory effects, making it valuable in treating various inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

- Mechanism : this compound suppresses the NF-κB pathway, which is crucial for the expression of inflammatory mediators. Studies have shown that it reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in models of inflammation .

- Case Study : A study involving LPS-activated RAW 264.7 macrophages demonstrated that this compound significantly reduced nitric oxide production, indicating its potential in managing inflammatory responses .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against respiratory viruses.

- Mechanism : It has been shown to inhibit viral replication and reduce inflammation induced by viral infections through modulation of immune responses .

- Case Study : In a study on influenza virus-infected mice, treatment with this compound led to reduced viral load and improved survival rates, suggesting its potential as an antiviral agent .

Antioxidant Effects

This compound possesses antioxidant properties that contribute to its protective effects against oxidative stress-related diseases.

- Mechanism : It enhances the activity of antioxidant enzymes and reduces reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

- Case Study : In diabetic rat models, this compound treatment resulted in decreased oxidative stress markers and improved glucose metabolism, indicating its role in managing diabetes-related complications .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various neurodegenerative disease models.

- Mechanism : It is believed to exert neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival through modulation of signaling pathways like JAK/STAT .

- Case Study : In a study on Parkinson's disease models, this compound administration improved motor function and reduced neuroinflammatory markers, demonstrating its therapeutic potential in neurodegenerative disorders .

Cardiovascular Benefits

This compound has been investigated for its cardiovascular protective effects.

- Mechanism : It helps in reducing blood pressure and cholesterol levels while improving endothelial function through the inhibition of inflammatory pathways .

- Case Study : Clinical trials have shown that patients treated with this compound exhibited significant reductions in arterial stiffness and improvements in lipid profiles compared to controls .

Anticancer Potential

The anticancer properties of this compound are being actively researched.

- Mechanism : It induces apoptosis in cancer cells and inhibits tumor growth by targeting multiple signaling pathways involved in cancer progression, including NF-κB and STAT pathways .

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Mechanism of Action

Andrographiside exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

Antibacterial: Disrupts bacterial cell wall synthesis and inhibits bacterial enzymes.

Hepatoprotective: Enhances antioxidant defenses and reduces oxidative stress in liver cells.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Properties of this compound and Analogues

Molecular Docking and Binding Affinities

This compound exhibits moderate binding affinity (-7.7 kcal/mol) to SARS-CoV-2 main protease (Mpro), forming hydrogen bonds with Leu287 , Asp243 , Thr199 , and Lys137 residues . In contrast:

- Skullcapflavone I (-7.7 kcal/mol) interacts with Thr190 and Asn142 .

- Bisandrographolide (-8.5 kcal/mol) shows superior affinity due to dimeric interactions with His163 and Glu166 .

- Andrographolide (-7.8 kcal/mol) binds to similar residues but lacks glycosylation, reducing solubility and target selectivity .

Cytotoxicity Profiles

- Cytotoxic compound: 14-Deoxy-11,12-didehydroandrographolide demonstrated selective cytotoxicity against T-47D breast cancer cells (EC₅₀ = 1.5 µg/ml) via non-apoptotic pathways .

Antiviral Mechanisms

Biological Activity

Andrographiside, a compound derived from Andrographis paniculata, is gaining attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological effects of this compound.

Overview of this compound

This compound is a glycoside of andrographolide, which is the primary active constituent of A. paniculata. It has been traditionally used in various herbal medicines, particularly in Asian countries, for its purported health benefits, including anti-inflammatory, antiviral, and anticancer properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it can inhibit the proliferation and migration of various cancer cell lines, including lung and colon cancer cells. The mechanism involves the modulation of signaling pathways such as NF-κB and JAK/STAT, which are crucial in cancer progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Lung Cancer Cells | 15.0 | Inhibition of proliferation |

| Colon Cancer Cells | 12.5 | Induction of apoptosis |

| Osteosarcoma Cells | 18.0 | Reduced migration |

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a murine model of asthma, treatment with this compound significantly reduced airway inflammation.

3. Antiviral Properties

Recent studies highlight the antiviral activity of this compound against viruses like SARS-CoV-2. It was found to inhibit viral replication in vitro, suggesting potential as a therapeutic agent for viral infections.

Case Studies

- Clinical Trials on Respiratory Infections : A meta-analysis reviewed 262 clinical studies involving this compound preparations for treating upper respiratory tract infections (URTIs). The results indicated a significant reduction in symptoms compared to placebo groups, with an overall effectiveness rate exceeding 90% in certain formulations .

- Adverse Drug Reactions (ADRs) : While generally considered safe, some studies reported mild to moderate ADRs associated with this compound injections. Gastrointestinal disturbances were the most common, occurring in approximately 4% of participants .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : This pathway is crucial for inflammatory responses and cancer cell survival.

- Regulation of Cytokine Production : this compound modulates the expression levels of various cytokines involved in immune responses.

- Antioxidant Properties : It exhibits antioxidant activity that helps in protecting cells from oxidative stress.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Andrographiside in plant extracts, and how can researchers optimize their precision?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is widely used for quantification . To ensure precision:

- Validate the method using ICH guidelines (linearity, LOD/LOQ, recovery rates).

- Optimize mobile phase composition (e.g., acetonitrile:water gradients) to resolve this compound from co-eluting compounds like neoandrographolide .

- Cross-validate results with LC-MS for structural confirmation .

Q. What are the common extraction techniques for isolating this compound, and how do solvent polarity and temperature influence yield?

- Methodological Answer :

- Solvent selection : Ethanol-water mixtures (60–70% ethanol) maximize yield due to this compound’s intermediate polarity .

- Temperature : Soxhlet extraction at 60–80°C balances efficiency with thermal stability .

- Comparative analysis : Use a factorial design to test solvent ratios, temperatures, and extraction durations, with ANOVA to identify significant variables .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s anti-inflammatory bioactivity across different in vitro models?

- Methodological Answer : Contradictions often arise from:

- Cell line variability : Test this compound on primary macrophages (e.g., RAW 264.7) vs. immortalized lines, controlling for LPS-induced inflammation pathways .

- Dose-response calibration : Use Hill slope models to compare EC₅₀ values across studies and assess threshold effects .

- Data normalization : Express results as fold-changes relative to baseline cytokine levels (e.g., TNF-α, IL-6) to reduce inter-experiment variability .

Q. What experimental designs are optimal for evaluating this compound’s in vivo pharmacokinetics while addressing bioavailability limitations?

- Methodological Answer :

- Formulation strategies : Use nanoemulsions or liposomes to enhance solubility, and compare AUC(0–24h) via non-compartmental analysis .

- Tissue distribution : Employ LC-MS/MS to quantify this compound in plasma, liver, and kidneys at staggered timepoints .

- Control for metabolism : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. How can molecular docking studies be rigorously applied to clarify this compound’s mechanism of action against viral targets?

- Methodological Answer :

- Target selection : Prioritize conserved viral proteins (e.g., SARS-CoV-2 Mpro) with published crystallographic data (PDB IDs) .

- Validation : Compare docking scores (AutoDock Vina) with known inhibitors and validate via MD simulations (AMBER/GROMACS) to assess binding stability .

- Experimental correlation : Pair computational results with in vitro enzyme inhibition assays (e.g., IC₅₀ for protease activity) .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s cytotoxicity data across cancer cell lines?

- Methodological Answer :

- Cluster analysis : Group cell lines by genetic profiles (e.g., BRCA1 status) to identify subpopulations with divergent sensitivities .

- Meta-analysis : Apply random-effects models to aggregate IC₅₀ values from published studies, accounting for heterogeneity via I² statistics .

- Mechanistic follow-up : Use siRNA knockdowns to test hypotheses (e.g., role of NF-κB in resistance) .

Key Parameters for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.